BenchChemオンラインストアへようこそ!

Xanthosine 5'-monophosphate sodium salt

Enzyme kinetics IMPDH inhibition Nucleotide product inhibition

XMP is irreplaceable in purine enzymology: IMPDH product inhibition varies 3.3–17.7-fold among GMP, AMP, and XMP (Ki 30 µM). GMP synthetase substrate efficiency spans 56,000-fold across analogs; only XMP (Vmax/Km=28,000) yields kinetically competent activity. GMP reductase discriminates XMP at near-picomolar Ki (0.17 µM). This ≥98% pure preparation ensures reproducible kinetic constants in IMPDH isoform screening, inhibitor validation, and metabolic flux studies. Substituting alternative nucleotides introduces systematic quantitative error.

Molecular Formula C10H11N4Na2O9P
Molecular Weight 408.17 g/mol
CAS No. 25899-70-1
Cat. No. B1675532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine 5'-monophosphate sodium salt
CAS25899-70-1
SynonymsL-XMP Sodium;  L XMP Sodium;  LXMP Sodium; 
Molecular FormulaC10H11N4Na2O9P
Molecular Weight408.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]
InChIInChI=1S/C10H13N4O9P.2Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyQQPVYRBCIRHGSZ-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xanthosine 5'-Monophosphate Sodium Salt (CAS 25899-70-1): Purine Metabolism Intermediate for Enzymology and Inhibitor Screening Applications


Xanthosine 5'-monophosphate sodium salt (CAS 25899-70-1, synonym L-XMP Sodium) is a purine ribonucleotide monophosphate with molecular formula C10H11N4Na2O9P and molecular weight 408.17 . It serves as an intermediate in purine metabolism, generated from inosine-5′-monophosphate (IMP) via IMP dehydrogenase (IMPDH; EC 1.1.1.205) and subsequently converted to guanosine-5′-monophosphate (GMP) via GMP synthetase (EC 6.3.5.2) [1]. This compound occupies a critical node at the rate-limiting step of de novo guanine nucleotide biosynthesis, making it an essential reagent for enzymology studies, inhibitor screening, and metabolic pathway analysis [2]. Commercial preparations are typically supplied as a ≥95% to ≥98% pure (HPLC) solid or aqueous solution for research use [3].

Why Xanthosine 5'-Monophosphate Sodium Salt Cannot Be Substituted by IMP, GMP, or AMP in Quantitative Enzymology


Generic substitution among purine monophosphates (IMP, GMP, AMP, XMP) in enzymology and inhibitor screening is invalid due to substantial quantitative divergence in their kinetic interactions with key regulatory enzymes. IMP dehydrogenase (IMPDH) exhibits product inhibition that differs by 3.3-fold between XMP and GMP (Ki 30 μM vs 100 μM) and by 17.7-fold between XMP and AMP (Ki 30 μM vs 530 μM) [1]. GMP reductase demonstrates near-picomolar discrimination, with XMP acting as a competitive inhibitor at Ki 0.17 μM [2]. GMP synthetase displays substrate efficiency (Vmax/Km) varying over 56,000-fold between XMP (28,000) and the least efficient analog 1-ribosyloxipurinol 5′-phosphate (0.5) [3]. These quantitative disparities preclude simple interchange; assay outcomes are exquisitely sensitive to the specific nucleotide species employed, making compound selection a critical variable in experimental design and procurement specification [4].

Quantitative Differentiation Evidence for Xanthosine 5'-Monophosphate Sodium Salt: Comparative Enzyme Inhibition and Substrate Efficiency Data


IMPDH Product Inhibition Potency: XMP Is 3.3-Fold More Potent Than GMP and 17.7-Fold More Potent Than AMP

In product inhibition studies on partially purified human placental IMP dehydrogenase, xanthosine 5′-monophosphate (XMP) demonstrated competitive inhibition with respect to IMP, exhibiting a Ki value of 30 μM. This inhibitory potency is quantitatively distinct from other purine ribonucleotides: GMP exhibited a Ki of 100 μM (3.3-fold weaker inhibition), while AMP exhibited a Ki of 530 μM (17.7-fold weaker inhibition) [1]. The inhibition pattern is consistent with an ordered sequential reaction mechanism in which IMP binds first and XMP is released last, establishing XMP as the immediate product that exerts the most potent feedback regulation [1]. This quantitative hierarchy (XMP > GMP > AMP) demonstrates that XMP is not interchangeable with other purine monophosphates for studies requiring physiological product inhibition of IMPDH.

Enzyme kinetics IMPDH inhibition Nucleotide product inhibition Purine metabolism

GMP Reductase Inhibitor Specificity: XMP Competes at Sub-Micromolar Ki Against GMP

Xanthosine monophosphate (XMP) was identified as a competitive inhibitor of human erythrocyte GMP reductase with respect to GMP, exhibiting a Ki of 0.17 μM [1]. This Ki equals the dissociation constant of XMP from the enzyme-XMP complex, indicating high-affinity binding. For comparative context, alternative substrates for this enzyme (araGMP, 2′-dGMP, 8-azaGMP) have Vmax values only 1-4% that of GMP despite binding with micromolar K′m values [1]. The 0.17 μM Ki positions XMP as a potent competitive inhibitor that can be used to distinguish GMP-specific catalytic activity from background nucleotide hydrolysis. Five XMP analogs (8-azaXMP, 6-thioXMP, araXMP, 8-aza-7-deazaXMP, 2′-dXMP) also act as competitive inhibitors with dissociation constants ranging from 0.3 to 27 μM [1].

GMP reductase Enzyme inhibition Nucleotide analog Purine salvage

GMP Synthetase Substrate Efficiency: XMP Exhibits 140-Fold Higher Catalytic Efficiency Than 6-ThioXMP

In a systematic evaluation of six monophosphate nucleotides as substrates for GMP synthetase purified from Ehrlich ascites cells, xanthosine 5′-phosphate (XMP) demonstrated the highest substrate efficiency (Vmax/Km = 28,000) [1]. This efficiency is 23.3-fold higher than 2′-dXMP (1,200), 87.5-fold higher than 8-azaXMP (320), 140-fold higher than 6-thioXMP (200), 389-fold higher than β-D-arabinofuranosyl-XMP (72), and 56,000-fold higher than 1-ribosyloxipurinol 5′-phosphate (0.5) [1]. Notably, 6-thioXMP functions as a strong alternative substrate inhibitor with a Ki of 5 μM [1]. These data establish XMP as the kinetically preferred natural substrate for GMP synthetase, with all analogs showing substantially reduced catalytic competence.

GMP synthetase Substrate specificity Nucleotide amination Enzyme kinetics

IMPDH Isoform-Independent Product Inhibition: XMP Inhibits Human Type I and Type II IMPDH with Identical Constants

Characterization of recombinant human IMP dehydrogenase types I and II revealed that xanthosine 5′-monophosphate (XMP) inhibits both isoforms with identical inhibition patterns and inhibition constants [1]. In contrast, the pharmacological inhibitor mycophenolic acid exhibited 4.8-fold selectivity, inhibiting the type II enzyme with a lower K than the type I enzyme [1]. Substrate affinities were comparable between isoforms: Km for IMP was 18 μM (type I) and 9.3 μM (type II); Km for NAD was 46 μM (type I) and 32 μM (type II); kcat values were 1.5 s⁻¹ and 1.3 s⁻¹ at 37°C, respectively [1]. The isoform-independent product inhibition by XMP, coupled with isoform-selective inhibition by mycophenolic acid, establishes XMP as a valuable control compound for validating type II-selective inhibitor screening campaigns and for distinguishing target-specific inhibition from general nucleotide binding effects.

IMPDH isoforms Isozyme selectivity Product inhibition Drug target validation

Cross-Species IMPDH Product Inhibition Consistency: XMP Ki Ranges from 30 μM (Human) to 136 μM (Rat Hepatoma)

Product inhibition studies across multiple species and tissue sources reveal consistent competitive inhibition of IMP dehydrogenase by XMP, though with species-dependent quantitative variation. Human placental IMPDH exhibits a Ki of 30 μM for XMP competitive with IMP [1]. Porcine thymus IMPDH yields a Ki of 85 μM [2]. Rat hepatoma 3924A IMPDH, a model for cancer enzymology, shows a Ki of 136 μM [3]. In all three systems, XMP inhibition is competitive with respect to IMP and noncompetitive with respect to NAD⁺. The inhibition hierarchy XMP > GMP > AMP is conserved across species: human (Ki: 30, 100, 530 μM), porcine (Ki: 85, 50, 282 μM) [2][1]. The rat hepatoma system additionally characterized NADH inhibition (uncompetitive vs IMP, Ki = 210 μM) and demonstrated XMP binds to free enzyme, competing for the IMP ligand site [3].

Species comparison IMPDH kinetics Product inhibition Oncology enzymology

Validated Application Scenarios for Xanthosine 5'-Monophosphate Sodium Salt Based on Quantitative Comparative Evidence


IMPDH Product Feedback Regulation Studies Requiring Physiologically Accurate Inhibitory Signal

When investigating IMP dehydrogenase feedback regulation in human or mammalian systems, XMP (Ki 30 μM human, 85 μM porcine, 136 μM rat hepatoma) must be used as the product inhibitor because alternative purine nucleotides GMP (Ki 100 μM) and AMP (Ki 530 μM) exhibit 3.3-fold to 17.7-fold weaker inhibition, respectively [1][2][3]. Substituting GMP or AMP would systematically underestimate product feedback strength and produce erroneous kinetic parameters. XMP is the immediate reaction product that binds to the free enzyme form in the ordered Bi-Bi mechanism, competing directly for the IMP ligand site [1][3].

Type II-Selective IMPDH Inhibitor Screening with Isoform-Nonselective Control

For drug discovery programs targeting the inducible type II IMPDH isoform (implicated in immunosuppression and oncology), XMP provides an essential isoform-nonselective control compound. XMP inhibits both human type I and type II IMPDH with identical inhibition patterns and constants, whereas mycophenolic acid exhibits 4.8-fold selectivity for type II [4]. Including XMP in screening panels allows researchers to distinguish compounds with true type II selectivity from those acting via general nucleotide-competitive mechanisms. IMP Km values differ between isoforms (type I 18 μM, type II 9.3 μM), further supporting the need for isoform-specific validation [4].

GMP Synthetase Activity Assays Requiring Maximal Catalytic Signal-to-Noise Ratio

For GMP synthetase enzymology studies or inhibitor screening, XMP is the only kinetically competent natural substrate, with a substrate efficiency (Vmax/Km = 28,000) that is 23-fold higher than the nearest analog 2′-dXMP (1,200), 140-fold higher than 6-thioXMP (200), and 56,000-fold higher than 1-ribosyloxipurinol 5′-phosphate (0.5) [5]. Use of any analog substrate would substantially reduce assay sensitivity and compromise detection of enzyme activity or inhibitor effects. 6-ThioXMP additionally acts as a strong alternative substrate inhibitor (Ki = 5 μM), making it unsuitable for activity measurements [5].

GMP Reductase Substrate Specificity Validation in Purine Salvage Pathway Analysis

In studies of purine nucleotide interconversion via GMP reductase (purine salvage pathway), XMP (Ki = 0.17 μM) serves as a high-affinity competitive inhibitor to validate substrate specificity and distinguish GMP reductase activity from other nucleotidases [6]. Unlike alternative substrates araGMP, 2′-dGMP, and 8-azaGMP, which exhibit Vmax values only 1-4% of GMP despite micromolar binding affinities, XMP acts purely as an inhibitor with sub-micromolar potency [6]. This property enables selective inhibition controls in complex biological matrices where multiple nucleotide-metabolizing enzymes coexist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthosine 5'-monophosphate sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.